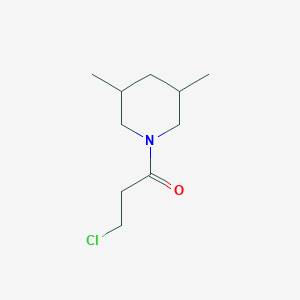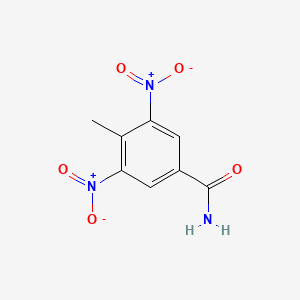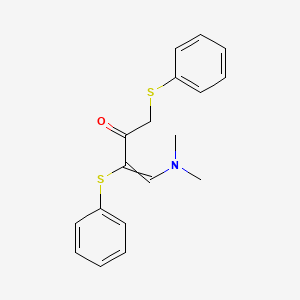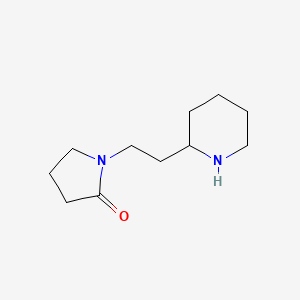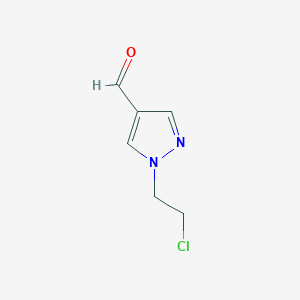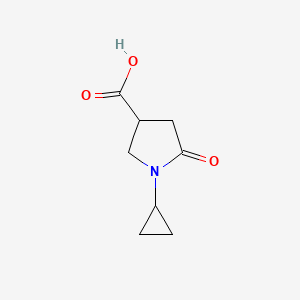
4-Phenyl-1,3-thiazole-2-carbaldehyde
Vue d'ensemble
Description
4-Phenyl-1,3-thiazole-2-carbaldehyde (4-PTCA) is a heterocyclic organic compound containing a thiazole ring and a phenyl group, and is commonly used in scientific research. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of a variety of pharmaceuticals, as well as in the development of new materials. 4-PTCA has also been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Compounds derived from 4-Phenyl-1,3-thiazole-2-carbaldehyde have shown potent antimicrobial activity against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi. For instance, novel thiazole substituted pyrazole derivatives exhibited significant inhibition against bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Gaikwad, Patil, & Bobade, 2013).
Anti-inflammatory and Analgesic Activities
- Derivatives synthesized from this chemical have been evaluated for their anti-inflammatory and analgesic effects. A study highlighted the synthesis of new heterocycles from 4-Phenyl-1,3-thiazole-2-carbaldehyde, demonstrating both analgesic and anti-inflammatory activities, suggesting their therapeutic potential in pain and inflammation management (Viveka et al., 2015).
Anticancer Activities
- The compound's derivatives have been investigated for their anticancer activities, with some showing promising results against various human cancer cell lines. This opens avenues for further research into their mechanism of action and potential applications in cancer therapy (Metwally, Badawy, & Okpy, 2015).
Anti-corrosion Properties
- Research has also been directed towards exploring the anti-corrosion activities of compounds derived from 4-Phenyl-1,3-thiazole-2-carbaldehyde. These studies aim to develop novel coatings and materials to protect metals from corrosion, indicating the compound's potential in materials science (Rehan, Al Lami, & Khudhair, 2021).
Propriétés
IUPAC Name |
4-phenyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWIXPPOXVIXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393446 | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,3-thiazole-2-carbaldehyde | |
CAS RN |
75390-44-2 | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


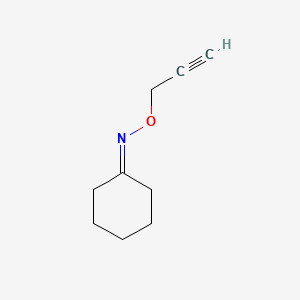

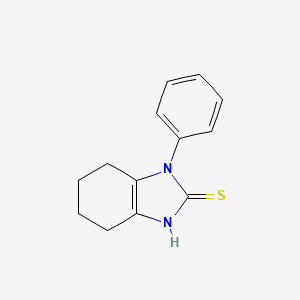
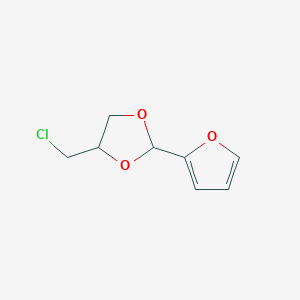
![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
